molecular formula C17H13NO2 B1366586 N-(3-Phenylallyl)phthalimide CAS No. 56866-32-1

N-(3-Phenylallyl)phthalimide

Cat. No.: B1366586
CAS No.: 56866-32-1
M. Wt: 263.29 g/mol
InChI Key: AUDPOCGNHFKZBR-RMKNXTFCSA-N
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Description

N-(3-Phenylallyl)phthalimide is a synthetic phthalimide derivative of significant interest in chemical and pharmaceutical research. Phthalimides are a privileged scaffold in medicinal chemistry, known for their diverse biological activities. The N-substituted phthalimide core is a key structural motif found in compounds with documented anticonvulsant , anti-inflammatory , and insecticidal properties . Furthermore, the phthalimide structure serves as a fundamental building block in organic synthesis, enabling the construction of more complex molecules . The specific "3-Phenylallyl" (cinnamyl) substituent on the nitrogen atom may influence the compound's lipophilicity and electronic characteristics, which can be critical for optimizing its interaction with biological targets or its performance in material science applications. Researchers utilize this compound and its analogs in the development of new active substances, particularly in the design of protoporphyrinogen oxidase (PPO) inhibitors for herbicide discovery and in the exploration of novel sodium channel antagonists for anticonvulsant therapies . The compound is provided for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and conduct all appropriate safety evaluations before use. For precise synthetic applications, the compound can typically be prepared via nucleophilic substitution between phthalic anhydride and the corresponding 3-phenylallylamine in a suitable solvent like acetic acid .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-16-14-10-4-5-11-15(14)17(20)18(16)12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDPOCGNHFKZBR-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56866-32-1
Record name N-(3-PHENYLALLYL)PHTHALIMIDE
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Synthetic Methodologies for N 3 Phenylallyl Phthalimide and Analogous Phthalimide Derivatives

Traditional N-Alkylation Approaches

Traditional methods for the synthesis of N-substituted phthalimides remain widely used due to their reliability and the accessibility of starting materials. These approaches typically involve the formation of a nitrogen-carbon bond through nucleophilic substitution or condensation reactions.

Gabriel Synthesis and its Adaptations for Allylic Substrates

The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, is a cornerstone method for transforming primary alkyl halides into primary amines, using potassium phthalimide (B116566) as an ammonia (B1221849) surrogate. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction effectively prevents the overalkylation that is often problematic when using ammonia directly. byjus.commasterorganicchemistry.com The synthesis proceeds in two main steps: the N-alkylation of the phthalimide salt followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. jk-sci.comnumberanalytics.com

The process begins with the deprotonation of phthalimide, an acidic imide, by a base such as potassium hydroxide (B78521) (KOH) to form the potassium phthalimide salt. libretexts.org This salt contains a potent nucleophilic imide ion. byjus.com This nucleophile then displaces a halide from a primary or secondary alkyl halide, such as (3-bromoprop-1-en-1-yl)benzene (cinnamyl bromide), in a classic SN2 reaction to form the intermediate N-alkylphthalimide. libretexts.orgnrochemistry.com For the synthesis of N-(3-Phenylallyl)phthalimide, potassium phthalimide is reacted with a cinnamyl halide.

The final step is the liberation of the primary amine. While acidic or basic hydrolysis can be used, the Ing-Manske procedure, which involves hydrazinolysis (reaction with hydrazine), is often preferred. wikipedia.orgnrochemistry.com This method typically provides cleaner reaction profiles and avoids the harsh conditions of strong acid or base hydrolysis. wikipedia.org The reaction with hydrazine (B178648) yields the desired primary amine along with phthalhydrazide (B32825), a stable cyclic byproduct. wikipedia.orgjk-sci.com

A modified Gabriel synthesis has been developed for preparing substituted allylic amines from allylic alcohols, showcasing the adaptability of this method for allylic substrates. organic-chemistry.orgorganic-chemistry.org

Table 1: Gabriel Synthesis for N-Allylphthalimides
StepReactantsKey Reagents/ConditionsProductReference
1. Salt FormationPhthalimidePotassium Hydroxide (KOH)Potassium Phthalimide libretexts.org
2. N-AlkylationPotassium Phthalimide, Cinnamyl HalideSN2 Reaction, typically in a polar aprotic solvent like DMFThis compound libretexts.orgnrochemistry.com
3. Cleavage (Hydrazinolysis)This compoundHydrazine (N2H4) in a solvent like ethanol3-Phenylallylamine and Phthalhydrazide wikipedia.orgjk-sci.com

Dehydrative Condensation of Phthalic Anhydride (B1165640) with Primary Amines

One of the most direct and common methods for synthesizing N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine. organic-chemistry.orgnih.gov This approach is highly effective when the desired primary amine, such as 3-phenylallylamine, is readily available. The reaction mechanism involves a nucleophilic attack of the primary amino group on one of the carbonyl carbons of the phthalic anhydride. pharmainfo.inresearchgate.net This initial attack leads to the opening of the anhydride ring to form an intermediate phthalamic acid.

Subsequent heating of this intermediate induces intramolecular cyclization via dehydration, where the carboxylic acid and the amide functionalities condense to form the stable five-membered imide ring, yielding the N-substituted phthalimide. rsc.org The reaction is often carried out at elevated temperatures, sometimes in the presence of a dehydrating agent or an acid catalyst like acetic acid or sulphamic acid to facilitate the final cyclization step. pharmainfo.inresearchgate.net For instance, reacting phthalic anhydride with various primary amines in acetic acid with a 10% sulphamic acid catalyst at 110°C has been shown to produce N-substituted phthalimides in high yields (86-98%). pharmainfo.inresearchgate.net Microwave irradiation has also been employed to accelerate this transformation, reducing reaction times from hours to minutes. pharmainfo.in

Advanced Synthetic Strategies

To overcome the limitations of traditional methods, such as harsh reaction conditions or limited substrate scope, several advanced synthetic strategies have been developed. These methodologies often employ modern catalytic systems or novel reaction pathways to achieve the synthesis of N-substituted phthalimides.

Trichloroacetimidate-Mediated Carbon-Carbon Bond Formation for N-Substituted Phenyl Allyl Phthalimides

The trichloroacetimidate (B1259523) method is a versatile strategy for forming C-C, C-O, and C-N bonds. sciforum.netsyr.edu While widely used in glycosylation chemistry, it has been adapted for the synthesis of N-substituted phthalimides. sciforum.net This approach involves the activation of an alcohol as a trichloroacetimidate, which then serves as an excellent electrophile for reaction with various nucleophiles. sigmaaldrich.comsigmaaldrich.com

In a specific application for synthesizing a derivative of the target compound, N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide is first converted to its corresponding trichloroacetimidate. sciforum.net This is achieved through a base-catalyzed addition of trichloroacetonitrile (B146778) to the hydroxyl group. sciforum.net The resulting N-phthalimidoyl trichloroacetimidate is then reacted with a carbon nucleophile, such as allyltrimethylsilane, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). sciforum.net This reaction leads to a C-C bond formation, yielding 2-(3-phenyl-allyl)-3,4,5,6-tetrachlorophthalimide. sciforum.net This method demonstrates the potential to construct the N-(3-phenylallyl) side chain via C-C bond formation with an appropriate phenyl-substituted allyl nucleophile. sciforum.net

Table 2: Trichloroacetimidate-Mediated Synthesis of an N-Phenylallyl Phthalimide Analog
StepStarting MaterialReagentsIntermediate/ProductReference
1N-hydroxymethyl-3,4,5,6-tetrachlorophthalimideTrichloroacetonitrile, BaseN-(3,4,5,6-tetrachlorophthalimidoyl) trichloroacetimidate sciforum.net
2N-(3,4,5,6-tetrachlorophthalimidoyl) trichloroacetimidateAllyltrimethylsilane (as a C-nucleophile), TMSOTf (catalyst)2-(3-Phenyl-allyl)-3,4,5,6-tetrachlorophthalimide sciforum.net

Mitsunobu Reaction Protocols for N-Allylation

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and N-substituted imides, with a characteristic inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgwikipedia.org Phthalimide, being sufficiently acidic (pKa ≈ 8.3), is an excellent nitrogen nucleophile for this reaction. organic-chemistry.org This makes the Mitsunobu reaction a popular alternative for the synthesis of N-alkylphthalimides, especially when starting from an alcohol. organic-chemistry.org

In the context of synthesizing this compound, the reaction would involve treating cinnamyl alcohol with phthalimide in the presence of the classic Mitsunobu reagents: a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-synthesis.com The reaction is typically performed in an anhydrous solvent like tetrahydrofuran (B95107) (THF). wikipedia.org The triphenylphosphine and DEAD first react to form a phosphonium (B103445) salt, which then activates the alcohol, converting the hydroxyl group into a good leaving group. organic-chemistry.org The phthalimide anion then acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion to form the desired this compound. organic-chemistry.org The byproducts of this reaction are triphenylphosphine oxide and the corresponding hydrazine dicarboxylate. organic-synthesis.com

Electrochemically Induced Synthesis Approaches for Phthalimides (e.g., C-O and C-N coupling)

Electrochemical methods offer a green and efficient alternative for synthesizing complex organic molecules by minimizing the use of chemical oxidants and reductants. rsc.orgacs.org Several electrochemical strategies have been developed for the synthesis of phthalimides and their derivatives. rsc.orgrsc.org

One relevant approach is the electrochemically induced cross-dehydrogenative C–O coupling of N-hydroxyphthalimide with alkenes that possess an allylic hydrogen atom. acs.orgacs.org In a specific example, the reaction between N-hydroxyphthalimide and allylbenzene (B44316) was conducted in an undivided electrochemical cell with a carbon felt anode and a platinum cathode. acs.org This process involves the electrochemical generation of a phthalimide-N-oxyl radical, which abstracts a hydrogen atom from the allylic position of allylbenzene. acs.orgacs.org The resulting carbon-centered radical then couples with the phthalimide-N-oxyl radical, leading to the formation of 2-((3-phenylallyl)oxy)isoindoline-1,3-dione, an N-oxy analog of the target compound, in a 54% yield. acs.org

Other electrochemical methods focus on C-N bond formation. For example, electrochemically-promoted cross-dehydrogenative couplings between xanthenes and imides (including phthalimide) have been reported. researchgate.net This reaction proceeds via the anodic oxidation of the substrate to generate a cation, which is then attacked by the imide nucleophile. researchgate.net Furthermore, catalyst-free electrochemical decarboxylative cross-coupling reactions have been developed to form C(sp³)–C(sp²) bonds, which could be adapted for phthalimide synthesis. rsc.org Nickel-catalyzed electrochemical methods have also been reported for decarboxylative C-C couplings involving N-hydroxyphthalimide esters and aryl halides. nih.gov These advanced electrochemical techniques represent a promising frontier for the synthesis of N-substituted phthalimides under mild and environmentally friendly conditions.

Transition Metal-Catalyzed Coupling Reactions for Imide Formation

The formation of the N-C bond in N-substituted phthalimides, particularly with alkenyl groups like the 3-phenylallyl moiety, is efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods are valued for their high efficiency, selectivity, and functional group tolerance. Key metals in this context include palladium, copper, and rhodium, each offering unique catalytic advantages for the N-alkenylation of the phthalimide anion.

Palladium-catalyzed reactions are particularly prominent for N-allylation. One notable method involves the direct use of allyl alcohols in a Tsuji-Trost-type reaction. For instance, the reaction between phthalimide and cinnamyl alcohol (3-phenyl-2-propen-1-ol) can be catalyzed by a palladium complex, such as one generated in situ from Pd(OAc)₂ and a phosphine ligand like PPh₃. This approach is advantageous as it utilizes readily available allylic alcohols and avoids the pre-functionalization required for allylic halides.

Copper-catalyzed methods provide a powerful alternative for the N-alkenylation of phthalimides, often proceeding via Ullmann-type couplings. These reactions typically involve the coupling of phthalimide with an alkenyl halide or pseudohalide. For example, copper(I) iodide (CuI) in the presence of a base like K₂CO₃ or Cs₂CO₃ and often a ligand such as 1,10-phenanthroline (B135089) can effectively catalyze the coupling of phthalimide with a vinylic halide. This method is particularly useful for creating N-alkenyl phthalimides where the double bond is directly attached to the nitrogen atom.

Rhodium-catalyzed reactions have also been explored for the N-alkenylation of imides. These reactions can proceed through various mechanisms, including hydroamidation or oxidative addition pathways, offering alternative reactivity patterns compared to palladium and copper.

The table below summarizes representative conditions for these transition metal-catalyzed reactions for the synthesis of N-alkenyl and N-allyl phthalimide analogs.

Catalyst SystemReactantsBaseSolventTemperatureYield (%)Ref
Pd(OAc)₂ / PPh₃Phthalimide, Cinnamyl Alcohol-THFRefluxHigh
CuI / 1,10-PhenanthrolinePhthalimide, (E)-β-BromostyreneK₃PO₄DMF110°C92
CuI / L-prolinePhthalimide, Vinyl IodideK₂CO₃DMSO80°C85

Multi-Component Reactions for Phthalimide Scaffold Construction

Multi-component reactions (MCRs) offer a highly efficient strategy for constructing complex molecular architectures, including the phthalimide scaffold, in a single synthetic operation. These reactions are characterized by their atom economy and operational simplicity, as multiple bonds are formed in one pot by combining three or more starting materials.

While a direct one-pot MCR for this compound from simple precursors is not commonly documented, MCRs are instrumental in building the core phthalimide ring system, which can then be functionalized. A prominent example involves the reaction of phthalic anhydride, a primary amine, and an isocyanide. This type of Ugi-related MCR can lead to the formation of 3-(1-amino-1-substituted-methyl)-2-substituted-isoindolin-1-ones, which are closely related to the phthalimide structure.

Another powerful MCR strategy involves the reaction between phthalic anhydride, an amine, and a carboxylic acid or its equivalent. For instance, a four-component reaction of an amine, an aldehyde, a carboxylic acid, and phthalhydrazide can yield complex phthalimide derivatives. A more direct approach to the phthalimide scaffold involves a three-component reaction of phthalic anhydride, an amino acid, and an isocyanide, which proceeds through an Ugi-type mechanism to furnish N-substituted phthalimide derivatives containing an amide side chain.

These MCRs highlight a synthetic paradigm focused on convergence and complexity generation. Although they may not directly yield simple N-alkenyl phthalimides, they provide a rapid entry into diverse libraries of functionalized phthalimide analogs.

The table below outlines a conceptual multi-component approach for generating phthalimide derivatives.

Reaction TypeComponentsKey IntermediateProduct ClassRef
Ugi-type ReactionPhthalic Anhydride, Amino Acid, IsocyanideAcyl-iminium ionPhthalimide-containing peptidomimetics
Passerini-type ReactionPhthalic Anhydride, Amine, Isocyanideα-Acyloxy-carboxamideFunctionalized Isoindolinones
Four-Component ReactionPhthalhydrazide, Aldehyde, Amine, Carboxylic AcidDihydropyridazinoneComplex Phthalazinone Derivatives

Chemical Reactivity and Mechanistic Studies of N 3 Phenylallyl Phthalimide

Photochemical Transformations

The phthalimide (B116566) chromophore enables a variety of photochemical transformations, including hydrogen abstractions, cycloadditions, and single electron transfer (SET) processes. irb.hrsrce.hr The specific pathway followed is influenced by the structure of the N-substituent and the reaction conditions.

Intramolecular Photocyclization Pathways of N-(3-Phenylallyl)phthalimide

Irradiation of this compound in solvents like methanol (B129727) can lead to intramolecular photocyclization. dcu.ieacs.org This process is a key reaction of N-alkenylphthalimides, yielding cyclic products that can be valuable intermediates in the synthesis of more complex heterocyclic compounds. irb.hr The reaction of N-(trans-3-phenylallyl)phthalimide in methanol has been specifically noted to undergo intramolecular photoreactions. oup.com

Electron Transfer Mechanisms in Photoreactions

The excited state of the phthalimide moiety is a potent oxidant, capable of engaging in single electron transfer (SET) with suitable electron donors. irb.hr The feasibility of such a process can be estimated using the Rehm-Weller equation. irb.hr In the context of this compound photoreactions, an electron-transfer mechanism is often proposed. oup.com This involves the transfer of an electron from the alkene portion of the molecule to the photoexcited phthalimide, generating a radical ion pair. This initial SET step is crucial and dictates the subsequent reaction pathways, including cyclization and addition reactions. clockss.org

Mechanisms involving SET from an electron donor to an excited phthalimide are followed by subsequent steps such as the selective desilylation of an intermediate cation radical and radical coupling to form photoadducts. clockss.org In some cases, these primary photoadducts can undergo further ground-state reactions like dehydration or desilanolation. clockss.org

Anti-Markovnikov Addition Regioselectivity in Photocyclization

A notable feature of the photochemical reactions of certain N-alkenylphthalimides is the anti-Markovnikov addition of nucleophiles, such as methanol, across the double bond. oup.com This regioselectivity is a hallmark of reactions proceeding through a radical or radical ion mechanism, as opposed to a classic electrophilic addition. In an anti-Markovnikov addition, the nucleophile adds to the less substituted carbon of the alkene. This outcome is often rationalized by the stability of the intermediate radical species formed during the reaction sequence. libretexts.orglibretexts.org Photocatalytic methods have also been developed to achieve anti-Markovnikov hydroamidation of alkenes, further highlighting the synthetic utility of controlling this regioselectivity. nih.gov

Radical-Mediated Processes

Beyond photochemical initiation, this compound and related structures can be involved in processes mediated by radical species, particularly those derived from the phthalimide group.

Phthalimide-N-Oxyl Radical Generation and Reactivity

The phthalimide-N-oxyl radical (PINO) is a potent hydrogen atom transfer (HAT) agent. wikipedia.orgchemrxiv.org It is typically generated in situ from its N-hydroxyphthalimide (NHPI) precursor through oxidation. researchgate.net This can be achieved using various co-catalysts or via electrochemical methods. chemrxiv.orgresearchgate.net The PINO radical is a non-persistent nitroxyl (B88944) radical that plays a catalytic role in a variety of organic transformations, including the oxidation of substrates. researchgate.net The bond dissociation energy of the N-H bond in NHPI is reported to be in the range of 88–90 kcal/mol. wikipedia.org

The reactivity of the PINO radical is diverse. It can abstract hydrogen atoms from various C-H bonds, including benzylic and allylic positions. chemrxiv.org In reactions with N,N-dimethylanilines, the mechanism is proposed to involve a two-step process initiated by a reversible electron transfer from the aniline (B41778) to PINO, forming an anilinium radical cation, followed by a proton transfer. nih.gov

Hydrogen Atom Abstraction from Allylic Positions

The abstraction of a hydrogen atom from an allylic position is a key step in many radical-mediated reactions. nih.gov The PINO radical is particularly effective at this process. chemrxiv.orgacs.org In the context of this compound, the allylic hydrogens are those on the carbon atom adjacent to the phenyl-substituted double bond.

Recent studies have explored the electrochemical cross-dehydrogenative C–O coupling of alkenes bearing allylic hydrogens with N-hydroxyphthalimide. nih.govacs.orgresearchgate.net This process relies on the ability of the electrochemically generated PINO radical to abstract an allylic hydrogen atom. nih.govacs.org The resulting stabilized allylic radical can then couple with the PINO radical, leading to the formation of N-allyloxyphthalimide derivatives. acs.orgacs.org This method allows for the functionalization of the allylic position while leaving the C=C double bond intact. nih.govacs.orgresearchgate.net For instance, the reaction of allylbenzene (B44316) with N-hydroxyphthalimide under electrochemical conditions yields both 2-((3-phenylallyl)oxy)isoindoline-1,3-dione and its isomer, 2-((1-phenylallyl)oxy)isoindoline-1,3-dione, demonstrating the abstraction of allylic hydrogens and subsequent coupling. nih.govacs.org

Interception and Reactivity of Carbon-Centered Radical Intermediates

The phthalimide moiety can participate in radical reactions, often initiated by photochemical or electrochemical methods. In the context of the 3-phenylallyl (cinnamyl) group, the allylic C-H bonds are susceptible to hydrogen atom abstraction, leading to the formation of a resonance-stabilized carbon-centered radical.

Recent studies have demonstrated the electrochemical generation of the phthalimide-N-oxyl (PINO) radical from N-hydroxyphthalimide. nih.govacs.org This electrophilic radical is capable of abstracting a hydrogen atom from the allylic position of an alkene. nih.govacs.org When applied to allylbenzene, a structurally analogous compound to the side chain of this compound, the PINO radical abstracts an allylic hydrogen to form a stabilized 3-phenylallyl radical. This radical intermediate is then intercepted by the PINO radical, acting as an oxygen-centered radical, to form a C-O bond. nih.govacs.org This cross-dehydrogenative coupling reaction yields 2-((3-phenylallyl)oxy)isoindoline-1,3-dione, showcasing a method for the functionalization of the allylic position via a carbon-centered radical intermediate. nih.govacs.org

The reaction proceeds as follows:

Electrochemical oxidation of N-hydroxyphthalimide generates the phthalimide-N-oxyl (PINO) radical.

The PINO radical abstracts a hydrogen atom from the allylic position of allylbenzene, forming a resonance-stabilized 3-phenylallyl radical and N-hydroxyphthalimide.

The 3-phenylallyl radical is trapped by another PINO radical, leading to the formation of the C-O coupled product. A minor product resulting from attack at the benzylic position is also observed. acs.org

This reactivity highlights the potential for this compound itself or its precursors to engage in radical pathways, where the stability of the allylic radical intermediate dictates the course of the reaction. Photochemical reactions involving N-alkylphthalimides are also known to proceed via photoinduced electron transfer (PET), generating radical ion pairs that can lead to various products. clockss.orgresearchgate.netirb.hr

Table 1: Products from the Electrochemical Reaction of Allylbenzene with N-Hydroxyphthalimide acs.org

Starting MaterialsProductYield
Allylbenzene, N-Hydroxyphthalimide2-((3-Phenylallyl)oxy)isoindoline-1,3-dione54%
Allylbenzene, N-Hydroxyphthalimide2-((1-Phenylallyl)oxy)isoindoline-1,3-dione15%

Nucleophilic Substitution and Addition Reactions at the Imide Nitrogen

The nitrogen atom of the phthalimide group is a key site for nucleophilic reactions, most notably in the Gabriel synthesis of primary amines. wikipedia.orgbyjus.comunacademy.comnrochemistry.comorganic-chemistry.org In this classical method, phthalimide is first deprotonated by a base, such as potassium hydroxide (B78521), to form the phthalimide anion. byjus.comunacademy.com This anion is a potent nucleophile due to the resonance stabilization provided by the two adjacent carbonyl groups. byjus.comunacademy.com

The synthesis of this compound itself is typically achieved through this pathway. The phthalimide anion undergoes a nucleophilic substitution (SN2) reaction with an appropriate cinnamyl halide, such as (3-bromoprop-1-en-1-yl)benzene. nrochemistry.comorganic-chemistry.org

The mechanism involves:

Deprotonation: A base removes the acidic N-H proton from phthalimide (pKa ≈ 8.3) to generate the nucleophilic phthalimide anion. unacademy.comnih.gov

Nucleophilic Attack: The phthalimide anion attacks the electrophilic carbon of the cinnamyl halide, displacing the halide leaving group. unacademy.comwikipedia.org

Product Formation: The stable this compound is formed. The resulting N-substituted phthalimide is significantly less nucleophilic, which prevents further alkylation reactions. nih.gov

This reaction is highly efficient for primary and allylic halides. The use of polar aprotic solvents like DMF or DMSO can facilitate the SN2 reaction. nrochemistry.com While the primary application of this reaction is the subsequent liberation of the amine, the formation of the N-substituted phthalimide is a critical intermediate step demonstrating the nucleophilic character of the deprotonated imide nitrogen.

Acid-Catalyzed and Base-Catalyzed Reaction Mechanisms

Acid-Catalyzed Reactions: The phthalimide ring can undergo acid-catalyzed hydrolysis, although the conditions are typically harsh. A more relevant model for understanding the mechanism is the acid-catalyzed cyclization of phthalanilic acid to form N-phenylphthalimide. nih.govmdpi.com Computational studies have shown that an acid catalyst, such as acetic acid, facilitates the reaction by acting as a proton shuttle. nih.govmdpi.com

The proposed mechanism for the formation of the phthalimide ring, which can be extrapolated to its hydrolysis (the reverse reaction), involves two main steps:

Intramolecular Cyclization: The process is initiated by the protonation of one of the carboxyl carbonyl oxygens by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the amide nitrogen in an intramolecular fashion to form a tetrahedral intermediate. The acid catalyst simultaneously accepts a proton from the attacking nitrogen. nih.govmdpi.com

Base-Catalyzed Reactions: this compound is susceptible to base-catalyzed cleavage, which is the final step in the Gabriel synthesis to release the primary amine. unacademy.com This reaction can be carried out using a strong base like aqueous sodium hydroxide or, more commonly, hydrazine (B178648) (the Ing-Manske procedure). wikipedia.orgnrochemistry.com

The mechanism for base-catalyzed hydrolysis involves nucleophilic acyl substitution at one of the imide's carbonyl carbons:

Nucleophilic Attack: A hydroxide ion attacks one of the electrophilic carbonyl carbons of the phthalimide ring, forming a tetrahedral intermediate. unacademy.comlibretexts.org

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the amide C-N bond and opening of the phthalimide ring. This forms an intermediate carboxylate and an amide.

Hydrolysis of Amide: The remaining amide bond is then hydrolyzed under the basic conditions to release the primary amine (cinnamylamine) and the phthalate (B1215562) dianion. libretexts.org

When hydrazine is used, it acts as the nucleophile, attacking a carbonyl group. An intramolecular cyclization and subsequent cleavage releases the primary amine and the stable, often insoluble, phthalhydrazide (B32825). wikipedia.orgnrochemistry.com

Rearrangement Reactions Involving the Allylic Moiety

The 3-phenylallyl (cinnamyl) group within this compound is prone to rearrangement reactions, characteristic of allylic systems. These rearrangements can proceed through different mechanistic pathways, primarily researchgate.netresearchgate.net-sigmatropic (Claisen-type) and researchgate.netCurrent time information in Bangalore, IN.-sigmatropic shifts, as well as pathways involving ionic intermediates. acs.orgnih.govwalisongo.ac.idnih.gov

Sigmatropic Rearrangements: While a direct researchgate.netresearchgate.net-sigmatropic rearrangement of this compound itself is not typical, analogous systems demonstrate this reactivity. The Ireland-Claisen rearrangement, for instance, involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic ester enolate. nih.gov Studies on cinnamyl acetates show they can undergo this rearrangement to form 3-aryl-pent-4-enoic acid derivatives. nih.gov

A more direct analogue is the thermal researchgate.netCurrent time information in Bangalore, IN. sigmatropic rearrangement observed in O-cinnamylsaccharin, which isomerizes to the more stable N-cinnamylsaccharin. walisongo.ac.id This type of rearrangement involves the migration of the cinnamyl group from an oxygen atom to the nitrogen atom of the imide-like structure, suggesting that a similar N-to-C or other rearrangement could be envisioned for the phthalimide derivative under certain conditions.

Ionic Pathways: The stability of the cinnamyl cation makes ionic pathways competitive with or even dominant over concerted sigmatropic rearrangements. researchgate.netacs.org In studies of the gold-catalyzed sulfonium-Claisen rearrangement, cinnamyl thioethers were found to be challenging substrates because the intermediate sulfonium (B1226848) ylide readily dissociates to form the cinnamyl cation, preventing the desired researchgate.netresearchgate.net-rearrangement. researchgate.netacs.org This indicates that reactions of this compound under acidic or Lewis acidic conditions could favor pathways involving the formation of the cinnamyl cation, which could then be trapped by nucleophiles at either the C1 or C3 position, leading to a mixture of regioisomers. This is a classic example of an SN1' reaction mechanism. wikipedia.org

Table 2: Comparison of Potential Rearrangement Pathways for the Cinnamyl Moiety

Rearrangement TypeMechanismKey Intermediate / Transition StateExpected Outcome
researchgate.netresearchgate.net-Sigmatropic (Claisen-type)Concerted, pericyclicChair-like six-membered transition state nih.govSpecific regio- and stereochemical product
researchgate.netCurrent time information in Bangalore, IN.-SigmatropicConcerted or stepwiseFour-membered transition state or radical/ionic pairMigration of the substituent along the allylic system
Ionic (SN1')Stepwise, involves carbocationResonance-stabilized cinnamyl cation acs.orgMixture of regioisomers (attack at C1 and C3)

Advanced Structural Characterization and Spectroscopic Analysis of N 3 Phenylallyl Phthalimide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of N-(3-Phenylallyl)phthalimide offers a detailed map of the proton environments within the molecule. The aromatic protons of the phthalimide (B116566) group typically appear as a multiplet in the downfield region, around δ 7.88–7.69 ppm. acs.org The protons of the phenyl group attached to the allyl chain are also observed in the aromatic region, generally as a multiplet between δ 7.43–7.22 ppm. acs.org

The allylic protons exhibit characteristic signals. The two protons of the methylene (B1212753) group (CH₂) adjacent to the phthalimide nitrogen are observed as a doublet at approximately δ 4.90 ppm with a coupling constant (J) of 7.0 Hz. acs.org The vinyl protons show distinct signals due to their coupling. One vinyl proton appears as a doublet at δ 6.70 ppm with a J value of 15.9 Hz, indicating a trans configuration, while the other vinyl proton is observed as a multiplet in the range of δ 6.60–6.40 ppm. acs.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
7.88–7.69 m Phthalimide aromatic protons
7.43–7.22 m Phenyl aromatic protons
6.70 d 15.9 Vinyl proton
6.60–6.40 m Vinyl proton
4.90 d 7.0 N-CH₂ protons

Note: Data presented is a representative example and may vary slightly based on the solvent and spectrometer used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a complete picture of the carbon framework of this compound. The carbonyl carbons of the phthalimide group are characteristically found in the most downfield region of the spectrum, typically around δ 163.9 ppm. acs.org

The aromatic carbons of both the phthalimide and phenyl rings resonate in the range of δ 137.6 to 122.2 ppm. acs.org Specifically, the signals can be assigned as follows: δ 137.6, 135.9, 134.5, 129.6, 128.7, 128.5, 127.0, and 122.2 ppm. The carbon of the methylene group attached to the nitrogen is observed at approximately δ 43.9 ppm. semanticscholar.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) in ppm Assignment
163.9 C=O (Phthalimide)
137.6 Aromatic C
135.9 Aromatic C
134.5 Aromatic C
129.6 Aromatic C
128.7 Aromatic C
128.5 Aromatic C
127.0 Aromatic C
122.2 Aromatic C
43.9 N-CH₂

Note: Data presented is a representative example and may vary slightly based on the solvent and spectrometer used.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR, are crucial for identifying the specific functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound displays several key absorption bands that confirm the presence of its constituent functional groups. The characteristic symmetric and asymmetric stretching vibrations of the imide carbonyl (C=O) groups are prominent, typically appearing at approximately 1770 cm⁻¹ and 1715 cm⁻¹. The stretching vibration of the C=C bonds in the aromatic rings is observed around 1600 cm⁻¹. researchgate.net The C-N stretching vibration of the imide is also identifiable in the spectrum.

Table 3: FTIR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~1770 Asymmetric C=O Stretch Imide
~1715 Symmetric C=O Stretch Imide
~1600 C=C Stretch Aromatic Ring

Note: The exact positions of the peaks can vary depending on the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the exact molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of this compound, which allows for the unambiguous confirmation of its molecular formula, C₁₇H₁₃NO₂. The experimentally determined exact mass is compared to the theoretically calculated mass. For the protonated molecule [M+H]⁺, the calculated mass is 264.10192 Da. uni.lu The close agreement between the measured and calculated mass provides strong evidence for the compound's identity and elemental composition.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ion Calculated m/z Found m/z
[M+H]⁺ 264.10192 264.10192
[M+Na]⁺ 286.08386 286.08386

Note: The observed m/z values may show slight variations depending on the instrument calibration and resolution.

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.

The structural data obtained from SCXRD allows for a detailed examination of the molecular geometry. For this compound, this would include the planarity of the phthalimide group, the torsion angles of the allyl chain, and the orientation of the phenyl ring. This information is crucial for understanding how the molecule's structure influences its physical and chemical properties.

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. mdpi.com These interactions, which can include hydrogen bonds, π-π stacking, and van der Waals forces, play a significant role in determining the physical properties of the solid, such as melting point and solubility. researchgate.netscielo.org.mx

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions between different energy levels in a molecule. uzh.ch The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals (typically π or n orbitals) to higher energy anti-bonding orbitals (π*). uzh.ch The resulting spectrum shows absorption bands at specific wavelengths, which are characteristic of the molecule's electronic structure. rsc.org

The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to the π → π* transitions of the aromatic phthalimide and phenyl groups. researchgate.net The conjugation between the phenyl ring and the allyl group, as well as the electronic nature of the phthalimide moiety, will influence the position and intensity of these absorption bands. inoe.ro For instance, the spectrum of a related molecule containing a phthalimide chromophore showed distinct absorption peaks that could be assigned to the different aromatic systems within the molecule. researchgate.net

Chromophore Typical Absorption Wavelengths (nm) Type of Transition
Phthalimide~300-350π → π
Phenyl~250-280π → π

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. unt.edu It provides information about the oxidation and reduction potentials of a molecule and the stability of the resulting charged species. rsc.org

In a CV experiment, the potential applied to a working electrode is swept linearly with time between two set values, and the resulting current is measured. unt.edu For this compound, the voltammogram would reveal the potentials at which the molecule undergoes oxidation and reduction. The phthalimide group is known to be electrochemically active and can be reduced. The phenylallyl group may also participate in redox processes.

Studies on related N-substituted phthalimides have shown that the phthalimide moiety can undergo a one-electron reduction. rsc.org The potential at which this occurs can be influenced by the nature of the substituent. Similarly, the oxidation potential would provide insight into the ease of removing an electron from the molecule. The reversibility of the redox processes, indicated by the separation and relative heights of the anodic and cathodic peaks, gives information about the stability of the radical ions formed upon electron transfer. nih.govresearchgate.net

Theoretical and Computational Chemistry Applied to N 3 Phenylallyl Phthalimide

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone. For N-substituted phthalimides, computational studies have been instrumental in mapping out the reaction pathways for their synthesis.

Transition State Characterization and Reaction Pathway Analysis

The synthesis of N-substituted phthalimides, such as the reaction of phthalic anhydride (B1165640) with an amine, typically proceeds through a two-step mechanism: nucleophilic attack of the amine on a carbonyl carbon of the anhydride, followed by a cyclization-dehydration step. Computational studies on analogous systems, like the formation of N-phenylphthalimide from phthalanilic acid, have meticulously characterized the transition states and intermediates along this reaction coordinate. mdpi.com

Table 1: Key Interatomic Distances in the First Step of N-Phenylphthalimide Formation

StructureN...C Distance (Å)
Reactant Complex (RC)2.987
Transition State 1 (TS1)1.709
Intermediate Complex 1 (IC1)1.511

Data sourced from a computational study on the acetic acid-catalyzed formation of N-phenylphthalimide. mdpi.com

Catalytic Roles of Specific Solvents or Additives

Computational studies have been particularly enlightening in revealing the explicit role of solvent molecules or additives in catalyzing the formation of N-substituted phthalimides. In the acetic acid-catalyzed formation of N-phenylphthalimide, the acetic acid molecule is not merely a bulk solvent but an active participant in the reaction mechanism. mdpi.comresearchgate.net

Calculations have shown that an explicit acetic acid molecule facilitates the reaction by acting as a bifunctional catalyst, simultaneously donating and accepting protons in a concerted manner. mdpi.comresearchgate.net In the first step, the acetic acid molecule mediates a double proton transfer, which facilitates the nucleophilic attack of the amide nitrogen. mdpi.com Similarly, in the rate-determining dehydration step, the acetic acid molecule again acts as a proton shuttle, aiding in the departure of the water molecule. mdpi.combiomedgrid.com This detailed mechanistic insight highlights the importance of including explicit solvent molecules in computational models to accurately reproduce experimental observations.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental information about the electronic structure, energy, and properties of molecules. These methods are essential for understanding the intrinsic properties of N-(3-Phenylallyl)phthalimide.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. DFT calculations are well-suited for investigating the electronic properties of medium to large-sized molecules like this compound. Studies on various phthalimide (B116566) derivatives have utilized DFT to determine optimized geometries, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. kpi.uamdpi.com

These calculations are crucial for predicting the reactivity of the molecule, as the HOMO-LUMO gap is an indicator of chemical stability and reactivity. For phthalimide derivatives, DFT studies have been employed to understand their electrochemical properties and to support experimental findings on their thermal and optical characteristics. kpi.uamdpi.com

Table 2: Calculated Electronic Properties of Representative Phthalimide Derivatives using DFT

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
4-Amino-2-phenylisoindoline-1,3-dione-5.81-2.813.00
4-Amino-2-(4-(pentafluorosylfanyl)phenyl)isoindoline-1,3-dione-5.95-3.252.70

Data represents examples of DFT calculations on substituted N-phenylphthalimide derivatives and not this compound itself. mdpi.com

Møller-Plesset Perturbation Theory (MP2) for Accurate Energy Calculations

For higher accuracy in energy calculations, especially for reaction barriers and interaction energies, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are often employed. The MP2 method accounts for electron correlation effects more explicitly than standard DFT functionals.

In the computational study of the N-phenylphthalimide formation, single-point energy calculations at the MP2 level were performed on geometries optimized with DFT (B3LYP). nih.gov This approach provides more reliable relative energies for the reactants, intermediates, transition states, and products. nih.gov The use of MP2 was crucial in confirming that the dehydration step is rate-determining in the acetic acid-catalyzed reaction. mdpi.combiomedgrid.com

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound, particularly due to the phenylallyl group, is a key determinant of its physical and biological properties. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore the accessible conformations and dynamic behavior of molecules.

Molecular dynamics simulations on other phthalimide derivatives have been used to study the stability of ligand-protein complexes and to understand their dynamic properties in biological systems. nih.gov These simulations track the atomic motions of the molecule over time, providing insights into its flexibility, interactions with its environment, and the time-averaged properties of the system. For this compound, such simulations could reveal the preferred orientations of the phenyl and phthalimide rings relative to each other and how these orientations fluctuate in different solvent environments. The steric hindrance between the bulky phthalimide and phenyl groups will likely play a significant role in dictating the most stable conformers.

Despite a comprehensive search for scholarly articles and computational data, specific theoretical and computational chemistry studies focusing solely on this compound, also known as N-cinnamylphthalimide, are not available in the public domain. Research in this area tends to concentrate on broader classes of N-substituted phthalimides or those with more direct pharmacological applications. Consequently, detailed molecular modeling of intermolecular and intramolecular interactions, as well as specific in silico studies of molecular recognition and binding affinities for this particular compound, have not been reported.

The field of computational chemistry frequently employs techniques such as molecular docking, density functional theory (DFT) calculations, and molecular dynamics simulations to predict and analyze the behavior of molecules. These methods are invaluable for understanding how a molecule like this compound might interact with biological targets, its conformational possibilities, and its electronic properties. However, without specific studies on this compound, any discussion would be purely speculative and would not meet the required standards of scientific accuracy based on published research.

General knowledge of related N-substituted phthalimides suggests that the phthalimide moiety can participate in various non-covalent interactions, including hydrogen bonding (via its carbonyl oxygens), π-π stacking, and hydrophobic interactions. The 3-phenylallyl group introduces additional possibilities for π-π stacking (from the phenyl ring) and hydrophobic interactions. The flexibility of the allyl chain would also be a key factor in how the molecule adapts its conformation to fit into a potential binding site.

In a typical in silico study, researchers would model the interactions of this compound with a specific protein target. This would involve docking the molecule into the active site of the protein to predict the preferred binding pose and to calculate a binding affinity score, often expressed in kcal/mol. Analysis of the docked pose would reveal key intermolecular interactions, such as hydrogen bonds with specific amino acid residues, hydrophobic interactions, and π-stacking. Molecular dynamics simulations could then be used to assess the stability of these interactions over time.

Role and Applications of N 3 Phenylallyl Phthalimide in Modern Organic Synthesis

As a Synthetic Intermediate for Complex Molecular Architectures

The phthalimide (B116566) group is a well-established masked form of a primary amine, making N-substituted phthalimides like N-(3-Phenylallyl)phthalimide crucial intermediates in organic synthesis. wikipedia.orgchemicalbook.com The most prominent application is in the Gabriel synthesis, a robust method for forming primary amines from alkyl halides. organic-chemistry.org In this context, this compound can be conceptualized as the product of the reaction between potassium phthalimide and cinnamyl halide (3-halo-1-phenyl-1-propene).

Subsequent cleavage of the phthalimide group, typically via hydrazinolysis, reveals the primary amine, yielding cinnamylamine. wikipedia.org This two-step process provides a reliable alternative to direct amination with ammonia (B1221849), which can often lead to over-alkylation and a mixture of primary, secondary, and tertiary amines. The phenylallyl group itself can participate in various subsequent transformations, such as cycloadditions or cross-coupling reactions, allowing for the construction of intricate molecular frameworks.

Protective Group Chemistry

The phthalimido group is an effective and widely used protecting group for primary amines due to its steric bulk and electronic properties. nih.govresearchgate.net It is exceptionally stable to a wide range of reaction conditions, including acidic, oxidative, and many reductive environments, where other nitrogen-protecting groups might fail.

Utility in Nitrogen Protection Strategies

In multi-step syntheses, protecting a primary amine is often essential to prevent unwanted side reactions. The phthalimido group in this compound serves this purpose effectively. Its two carbonyl groups withdraw electron density from the nitrogen atom, significantly reducing its nucleophilicity and basicity. vedantu.com This deactivation prevents the nitrogen from interfering with reactions at other sites of a molecule.

The phthalimide group is particularly valuable in peptide synthesis, where it can be used to protect the amino group of amino acids, preventing racemization and undesired peptide bond formation during coupling steps. chemicalbook.comorganic-chemistry.org The stability of the phthalimide allows for a broad scope of chemical transformations to be performed elsewhere on the molecule without affecting the protected amine.

Table 1: Comparison of Common Nitrogen-Protecting Groups

Protecting Group Abbreviation Stability (Acidic) Stability (Basic) Cleavage Conditions
tert-Butoxycarbonyl Boc Labile Stable Strong Acid (e.g., TFA)
Carboxybenzyl Cbz Stable Labile H₂/Pd, HBr/AcOH
9-Fluorenylmethoxycarbonyl Fmoc Stable Labile Mild Base (e.g., Piperidine)

| Phthalimido | Phth | Very Stable | Stable | Hydrazine (B178648), Strong Base |

Development of Mild Deprotection Methodologies

While the traditional method for cleaving the phthalimide group involves treatment with hydrazine (the Ing-Manske procedure), this method can be harsh and incompatible with sensitive functional groups. wikipedia.org Consequently, significant research has been directed toward developing milder deprotection strategies.

Alternative methods have been developed to offer greater functional group tolerance. These approaches are crucial for preserving the integrity of complex molecules where the phenylallyl group or other sensitive moieties are present.

Table 2: Selected Deprotection Methods for Phthalimides

Reagent(s) Conditions Notes
Hydrazine (N₂H₄) Reflux in Ethanol Standard, but often harsh.
Sodium borohydride (B1222165) (NaBH₄) followed by acid Two-step process Can be milder than hydrazinolysis. chemicalbook.com
Ethylenediamine Room temperature or mild heat A common, milder alternative to hydrazine.
Sodium sulfide (B99878) (Na₂S) Aqueous solution Useful for certain substrates.

Precursors for Radical Species Generation

Derivatives of this compound, particularly N-(acyloxy)phthalimides, are excellent precursors for the generation of radical species under mild conditions. nih.govresearchgate.net These compounds, often referred to as redox-active esters, can undergo single-electron transfer (SET) followed by decarboxylation to produce alkyl radicals. researchgate.net This process is a cornerstone of modern radical chemistry, enabling C-C bond formation under conditions that avoid harsh reagents and high temperatures.

The general mechanism involves the reduction of the N-(acyloxy)phthalimide derivative. This generates a radical anion, which rapidly fragments, releasing carbon dioxide, a phthalimide anion, and the desired alkyl radical. researchgate.net This alkyl radical can then be trapped by a suitable radical acceptor to form a new carbon-carbon or carbon-heteroatom bond. nih.govbeilstein-journals.org

Participation in Catalytic Processes

The generation of radicals from phthalimide derivatives has been seamlessly integrated into modern catalytic cycles, most notably in the field of photoredox catalysis.

Photoredox Catalysis Applications

N-(Acyloxy)phthalimides have proven to be highly effective substrates in visible-light photoredox catalysis. dlut.edu.cnrsc.orgrsc.org In these reactions, a photocatalyst, such as a ruthenium or iridium complex, absorbs visible light and becomes excited. The excited photocatalyst can then engage in a single-electron transfer with the N-(acyloxy)phthalimide substrate to initiate the radical generation cascade described previously. rsc.org

This methodology has been applied to a wide array of synthetic transformations, including:

Decarboxylative Couplings: Alkyl radicals generated from N-(acyloxy)phthalimides can be coupled with various partners, such as alkenes and arenes. beilstein-journals.orgrsc.org

C-S Bond Formation: The reaction of N-(acyloxy)phthalimides with aryl thiols under visible light provides an efficient route to aryl sulfides without the need for an external photocatalyst, as the phthalimide motif itself can act as a pro-photosensitizer. dlut.edu.cnrsc.org

Tandem Cyclizations: Radicals generated from these precursors can initiate cascade cyclization reactions to build complex polycyclic structures in a single step. beilstein-journals.org

The use of visible light as a traceless reagent and the mild reaction conditions make photoredox catalysis with phthalimide-based radical precursors a powerful and sustainable tool in modern organic synthesis. dlut.edu.cn

Metal-Catalyzed Transformations

The this compound molecule contains two primary sites for metal-catalyzed transformations: the phthalimide ring system and the phenylallyl group. While the phthalimide moiety can undergo reactions such as decarbonylative coupling, the phenylallyl group, also known as a cinnamyl group, offers a versatile platform for a variety of metal-catalyzed reactions, particularly those involving the activation of the alkene C=C double bond.

One of the most significant classes of reactions applicable to the allyl group is the palladium-catalyzed Heck reaction . This reaction typically involves the coupling of an unsaturated halide with an alkene. In the context of this compound, it could potentially react with aryl or vinyl halides to form more complex structures. Research on the closely related N-vinylphthalimide has demonstrated that palladium-catalyzed arylation occurs regioselectively at the β-position with aryl iodides, bromides, and even chlorides under phosphine-free conditions, yielding (E)-N-styrylphthalimides. researchgate.net This suggests that this compound could undergo similar regioselective functionalization on its allylic chain.

Another key transformation is the transition metal-catalyzed allylic substitution , a cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds. rsc.orguwindsor.ca In these reactions, a metal catalyst, typically palladium, activates the allyl group to form a π-allyl complex, which can then be attacked by a nucleophile. nih.gov For this compound, this could involve reactions with various nucleophiles, leading to the substitution of a leaving group at the allylic position. The stereochemical outcome of such reactions is often controllable through the use of chiral ligands on the metal catalyst.

Furthermore, the phenylallyl group is amenable to various hydrofunctionalization reactions . For instance, nickel-hydride catalyzed asymmetric hydroarylation has been shown to be effective for N-acyl enamines, providing a route to chiral benzylamines. researchgate.net While not a direct analogue, this highlights the potential for metal-catalyzed additions across the double bond of the phenylallyl moiety in this compound to generate stereochemically rich products.

The table below summarizes potential metal-catalyzed transformations applicable to the phenylallyl group, based on reactions of analogous structures.

Reaction TypeMetal Catalyst (Typical)Potential ReactantPotential Product
Heck ReactionPalladium (e.g., Pd(OAc)₂)Aryl HalideAryl-substituted allylphthalimide
Allylic SubstitutionPalladium, Rhodium, IridiumNucleophiles (C, N, O, S)Substituted allylphthalimide
HydrofunctionalizationNickel, Rhodium, CopperAryl Iodides, AminesFunctionalized phenylpropylphthalimide

Stereoselective Synthesis Methodologies Utilizing Phthalimide Moieties

The phthalimide group is widely used in organic synthesis not only as a robust protecting group for primary amines but also as a moiety capable of influencing the stereochemical outcome of reactions. Its steric bulk and distinct electronic properties—specifically the electron-withdrawing nature of the two carbonyl groups—allow it to act as a powerful stereodirecting group in various synthetic methodologies. nih.govwikipedia.org

A prominent example of the stereodirecting role of the phthalimide group is found in rhodium-catalyzed C-H functionalization reactions . nih.gov Research has shown that the N-phthalimido group is highly effective in directing the insertion of donor/acceptor carbenes into unactivated C-H bonds with high levels of site selectivity, diastereoselectivity, and enantioselectivity. nih.gov The bulky nature of the phthalimide group can sterically shield nearby C-H bonds, leading to functionalization at more remote and sterically accessible positions. Concurrently, its electron-withdrawing inductive effect deactivates proximal C-H bonds, further enhancing site selectivity. nih.gov

In these transformations, chiral dirhodium catalysts are used to generate rhodium-stabilized carbenes, which then insert into a C-H bond of the substrate. The specific catalyst employed can be tuned to target different types of C-H bonds. For example, the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ has been used for functionalization at the most sterically accessible methylene (B1212753) sites, while Rh₂(S-TPPTTL)₄ is more effective for tertiary C-H bonds and for the desymmetrization of prochiral substrates like N-phthalimidocyclohexane. nih.gov

The table below details the research findings on the use of the phthalimide group as a stereodirecting element in rhodium-catalyzed C-H functionalization.

Substrate TypeRhodium CatalystTarget C-H BondYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.)Reference
N-Phthalimido AlkaneRh₂(S-2-Cl-5-BrTPCP)₄Methylene (C-H)7921:195:5 nih.gov
N-PhthalimidocyclohexaneRh₂(S-TPPTTL)₄Tertiary (C-H)63>20:197:3 nih.gov

Beyond C-H functionalization, the phthalimide moiety is also utilized in other stereoselective processes. For instance, asymmetric hydrogenation of N-phthaloyl dehydroamino acid esters, catalyzed by rhodium complexes with chiral phosphine (B1218219) ligands like TangPhos, proceeds with excellent enantioselectivities (up to 99% ee). nih.gov In these cases, the phthalimide group serves as a key structural element that interacts with the chiral catalyst to create a well-defined stereochemical environment for the hydrogenation of the adjacent double bond.

While not a traditional chiral auxiliary that is later removed, the phthalimide group's inherent steric and electronic features are instrumental in methodologies that build chirality into molecules, demonstrating its crucial role in modern asymmetric synthesis. wikipedia.orgwilliams.edu

Future Directions and Emerging Research Avenues for N 3 Phenylallyl Phthalimide Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-substituted phthalimides, often involving the condensation of phthalic anhydride (B1165640) with a primary amine at high temperatures, is effective but presents opportunities for improvement in terms of sustainability and efficiency. researchgate.net Future research is anticipated to focus on developing greener synthetic methodologies for N-(3-Phenylallyl)phthalimide.

Key areas of development include:

Catalyst Innovation: The exploration of novel catalysts is a primary focus. While methods using sulphamic acid or metal catalysts like copper and palladium have been reported for general phthalimide (B116566) synthesis, the future lies in creating more sustainable alternatives. nih.gov This includes the design of reusable solid acid catalysts, nanocatalysts, and potentially biocatalytic routes using enzymes to perform the condensation under milder conditions. nih.gov

Alternative Solvents and Conditions: A significant push is towards replacing traditional organic solvents with greener alternatives. High-temperature, high-pressure water/ethanol mixtures have shown promise for clean phthalimide synthesis. rsc.org The use of ionic liquids as recyclable reaction media also presents a viable and environmentally conscious approach for N-alkylation reactions of phthalimide. organic-chemistry.org

Energy-Efficient Methods: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for N-aryl imides. Further exploration of microwave, ultrasonic, and mechanochemical methods for the synthesis of this compound could lead to more energy-efficient and scalable processes.

Synthesis ApproachPotential AdvantageResearch Focus
Novel Catalysis Higher efficiency, reusability, milder conditionsDevelopment of solid acids, nanocatalysts, biocatalysts
Green Solvents Reduced environmental impact, improved safetyUse of supercritical fluids, ionic liquids, water-based systems
Energy Efficiency Faster reactions, lower energy consumptionApplication of microwave, ultrasound, and mechanochemistry

Exploration of Undiscovered Reactivity Modes and Regioselectivities

The this compound molecule contains multiple reactive sites, primarily the carbon-carbon double bond of the allyl group. While the chemistry of related compounds like N-vinylphthalimide has been investigated, particularly in regioselective Heck reactions, the full reactive potential of the allyl group in this specific context remains largely untapped. researchgate.net

Future research will likely investigate:

Reactions at the Allyl Double Bond: The double bond is a prime target for a variety of transformations. Exploring asymmetric reactions, such as catalytic asymmetric epoxidation or dihydroxylation, could yield valuable chiral building blocks. Cycloaddition reactions, including Diels-Alder and 1,3-dipolar cycloadditions, could be used to construct complex polycyclic structures.

Radical Chemistry: The generation of phthalimide radicals from precursors like N-hydroxyphthalimide is a known process. researchgate.netiu.edu Investigating the intramolecular radical cyclization of this compound or its derivatives could provide novel routes to nitrogen-containing heterocyclic compounds. Furthermore, exploring the use of this compound derivatives as radical acceptors, similar to N-sulfenyl phthalimides, could open new avenues for C-N bond formation. rsc.org

Regiocontrol: For reactions involving both the allyl group and the phenyl ring, controlling the regioselectivity will be a key challenge and a significant area of study. For instance, in hydroformylation or palladium-catalyzed cross-coupling reactions, selective functionalization of either the terminal or internal carbon of the double bond, or specific positions on the phenyl ring, will be crucial for synthesizing defined products.

Advanced Computational Studies for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for understanding and predicting chemical behavior, thereby accelerating experimental discovery. For phthalimide systems, computational studies have already been employed to elucidate reaction mechanisms, such as the acetic acid-catalyzed formation of N-phenylphthalimide. mdpi.comresearchgate.netnih.gov

Emerging computational research on this compound will likely focus on:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other high-level computational methods to model the transition states and reaction pathways for both its synthesis and subsequent reactions. This can provide insights into the role of catalysts and predict the most favorable reaction conditions.

Predicting Regio- and Stereoselectivity: Computational modeling can be used to predict the outcomes of reactions at the allyl group. By calculating the energies of different possible transition states, researchers can forecast which regio- or stereoisomer is likely to be the major product, guiding synthetic efforts and minimizing trial-and-error experimentation.

In Silico Design: Designing new catalysts or reagents for specific transformations of this compound. For example, computational screening could identify the optimal ligand for a metal catalyst to achieve high enantioselectivity in an asymmetric reaction.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry is a major trend in modern organic chemistry, offering enhanced safety, scalability, and process control. jst.org.in The synthesis of naphthalimide derivatives in continuous-flow systems has demonstrated the feasibility of this approach for related imide compounds. researchgate.net

The application of flow chemistry to this compound presents several promising avenues:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound from phthalic anhydride and cinnamylamine. This would allow for precise control over reaction temperature, pressure, and residence time, potentially leading to higher yields and purity compared to batch methods.

High-Throughput Screening: Integrating flow reactors with automated sampling and analysis would enable high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures) to rapidly identify optimal synthetic protocols.

Telescoped Reactions: Flow chemistry is ideally suited for "telescoped" or multi-step syntheses where the output from one reactor flows directly into the next. This could be applied to the synthesis and subsequent functionalization of this compound without isolating intermediates, significantly improving efficiency.

Design of Next-Generation Phthalimide-Based Reagents and Ligands

The phthalimide group is a well-established protecting group for amines, famously used in the Gabriel synthesis. scienceinfo.com However, the this compound scaffold offers significant potential for the development of novel reagents and ligands with unique functionalities.

Future design efforts may include:

Chiral Ligands for Asymmetric Catalysis: The allyl and phenyl moieties provide handles for introducing chirality and coordinating functional groups. For example, asymmetric dihydroxylation of the double bond followed by further functionalization could produce chiral diol ligands. Alternatively, functional groups could be introduced onto the phenyl ring to create bidentate or pincer-type ligands for transition metal catalysis.

Novel Reagents for Organic Synthesis: The inherent reactivity of the allyl group could be harnessed to create new classes of reagents. For example, conversion to an organometallic reagent could allow this compound to act as a nucleophilic building block for introducing the protected 3-phenylallylamine moiety into complex molecules.

Bioactive Scaffolds: Phthalimide derivatives are known to possess a wide range of biological activities, including anticonvulsant and herbicidal properties. japsonline.comnih.govnih.gov The this compound structure can serve as a starting point for creating libraries of new compounds for biological screening. The lipophilic phenylallyl group may enhance membrane permeability, potentially leading to new drug candidates.

Q & A

Basic: What are the common synthetic routes for N-(3-Phenylallyl)phthalimide?

This compound is typically synthesized via nucleophilic substitution or alkylation reactions. A standard method involves reacting phthalimide with a bromoalkyl reagent (e.g., 3-phenylallyl bromide) in the presence of a base like K₂CO₃ or Na₂CO₃ in polar aprotic solvents (e.g., DMF, CH₃CN) under reflux . For example, details a multi-step synthesis using phthaldialdehyde and formaldehyde under nitrogen, while highlights alkylation with bromobutyl phthalimide derivatives. Yield optimization often requires inert atmospheres (N₂) to prevent oxidation .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Competing side reactions, such as over-alkylation or hydrolysis, are minimized by:

  • Controlled stoichiometry : Limiting excess bromoalkyl reagents to prevent di-substitution .
  • Inert atmosphere : Using N₂ to suppress oxidative degradation of intermediates .
  • Temperature modulation : Lower temperatures (0–25°C) reduce unwanted thermal decomposition, as seen in thionyl chloride-mediated reactions .
  • Base selection : Stronger bases (e.g., KOH) accelerate alkylation but may require shorter reaction times to avoid byproduct formation .

Basic: What spectroscopic and analytical methods confirm the structure of this compound?

  • FT-IR : Confirms carbonyl stretches (C=O) at ~1770 cm⁻¹ and ~1700 cm⁻¹, characteristic of phthalimide .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.6–7.8 ppm) and allylic protons (δ 4.3–5.2 ppm) verify substitution patterns .
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for N-[2-(phenylseleno)ethyl]phthalimide derivatives .
  • HPLC : Monitors purity and reaction progress, especially in multi-step syntheses .

Advanced: How does photoredox catalysis enhance functionalization of phthalimide derivatives?

Ru(bpy)₃²⁺ and organic photocatalysts enable radical-mediated transformations via single-electron transfer (SET). For example, describes photodecarboxylative additions to N-(bromoalkyl)phthalimides, yielding benzylated hydroxyphthalimidines. Key factors:

  • Visible light excitation : Generates potent redox-active species (e.g., Ru(bpy)₃²⁺*) for substrate activation .
  • Mechanistic control : Radical intermediates undergo regioselective C–C bond formation, avoiding traditional two-electron pathways .
  • Substrate compatibility : Amino groups are introduced post-reaction to prevent interference with photocatalysis .

Basic: What biological activities are associated with N-substituted phthalimides?

N-Substituted phthalimides exhibit diverse bioactivities:

  • Antioxidant properties : N-(4-methylphenyl)phthalimide shows DPPH radical scavenging (IC₅₀ = 1.30 mg/mL) .
  • Enzyme inhibition : Derivatives like N-(4-chlorophenyl)phthalimide inhibit acetylcholinesterase (BChE) with potency comparable to galantamine .
  • Anti-inflammatory potential : Hydroxymethyl phthalimide derivatives are explored as prodrugs for glycoside-based therapies .

Advanced: How do computational methods aid in predicting reactivity for radical-based functionalization?

Density functional theory (DFT) calculates:

  • Redox potentials : Predicts SET feasibility between photocatalysts and substrates (e.g., Ru(bpy)₃²⁺* and phthalimides) .
  • Radical stabilization energies : Identifies favorable intermediates in photodecarboxylative reactions .
  • Transition-state modeling : Guides optimization of regioselectivity in C–H functionalization .

Basic: How does pH influence the stability of N-hydroxymethyl phthalimide derivatives?

N-(Hydroxymethyl)phthalimide undergoes pH-dependent degradation:

  • Alkaline conditions : Rapid hydrolysis to phthalimide in 0.18 M NaOH (complete in 50 s) .
  • Neutral/buffered systems : Stable for >300 s at pH 9.0, enabling controlled release in prodrug applications .

Advanced: What strategies resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicates assays (e.g., DPPH scavenging) with standardized protocols to address IC₅₀ variability .
  • Structural analogs : Compares substituent effects (e.g., methyl vs. chloro groups) to clarify SAR trends .
  • Meta-analysis : Cross-references crystallographic data (e.g., ) with bioactivity to correlate conformation and function .

Basic: What safety protocols are recommended for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal contact .
  • Waste disposal : Follow institutional guidelines for halogenated organic waste .

Advanced: How are kinetic studies applied to optimize photochemical reactions?

  • Quenching experiments : Identifies radical lifetimes using TEMPO or other scavengers .
  • Time-resolved spectroscopy : Tracks excited-state dynamics of photocatalysts (e.g., Ru(bpy)₃²⁺*) .
  • Rate constant determination : Measures substrate conversion via HPLC or GC to model reaction progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.